Pseudouridine

Descripción general

Descripción

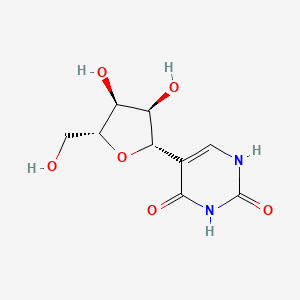

La pseudouridina, también conocida como 5-ribosiluracilo, es un isómero del nucleósido uridina. A diferencia de la uridina, donde el uracilo se une a través de un enlace glucosídico nitrógeno-carbono, la pseudouridina presenta un enlace carbono-carbono entre el azúcar ribosa y el uracilo. Esta estructura única convierte a la pseudouridina en la modificación de ARN más abundante en el ARN celular, desempeñando un papel crucial en la estabilidad y la función de diversas moléculas de ARN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de pseudouridina puede ser desafiante debido a los requisitos de estereoquímica y la sensibilidad de los pasos de reacción a la humedad. Una ruta sintética semienzimática implica el uso de adenosina-5'-monofosfato y uracilo como materiales de partida, con una reacción inversa catalizada por la pseudouridina monofosfato glucosidasa . Este método garantiza la estereoquímica correcta y la producción eficiente de pseudouridina.

Métodos de producción industrial: La producción industrial de pseudouridina a menudo implica la síntesis enzimática a gran escala, aprovechando la especificidad y la eficiencia de las pseudouridina sintasas. Estas enzimas catalizan la isomerización de uridina a pseudouridina, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La pseudouridina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. El enlace carbono-carbono único en la pseudouridina permite una mayor libertad de rotación y flexibilidad conformacional, lo que puede influir en su reactividad .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran pseudouridina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican nucleófilos como el amoníaco o las aminas primarias .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la pseudouridina puede llevar a la formación de derivados del uracilo, mientras que la reducción puede producir dihidropseudouridina .

4. Aplicaciones en investigación científica

La pseudouridina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la terapia de ARN y el desarrollo de vacunas, la pseudouridina y su derivado, la N1-metilpseudouridina, se utilizan para mejorar la estabilidad y la eficacia de las moléculas de ARNm . Esta modificación ha sido crucial en el desarrollo de vacunas contra la COVID-19, mejorando la estabilidad y la eficiencia de la traducción del ARNm .

Además, la pseudouridina se utiliza en el estudio de la estructura y la función del ARN, ya que puede estabilizar las moléculas de ARN y mejorar las interacciones de apilamiento de bases . Esto la convierte en una herramienta valiosa para comprender las interacciones ARN-proteína y la regulación de la expresión genética .

Aplicaciones Científicas De Investigación

Enhancing mRNA Stability and Translation

One of the most prominent applications of pseudouridine is in the enhancement of mRNA stability and translation efficiency. Research has shown that replacing uridine with this compound in mRNA can significantly improve its resistance to degradation and reduce immunogenicity. This modification has been particularly impactful in the development of mRNA vaccines.

Case Study: mRNA Vaccines

- Modification Impact : The incorporation of N1-methylthis compound (m1Ψ) in mRNA vaccines, such as those developed by Pfizer-BioNTech and Moderna for COVID-19, has been shown to enhance translation while minimizing activation of the RNA-dependent protein kinase (PKR), which can inhibit translation. This allows for more efficient protein synthesis from the modified mRNA .

- Clinical Relevance : The successful use of this compound-modified mRNA in vaccines demonstrates its potential to revolutionize vaccine technology by improving efficacy and safety profiles.

Role in Cancer Biology

This compound modifications have been linked to various cancers, influencing tumor progression and response to treatment.

Case Study: Digestive System Cancers

- Research Findings : Studies indicate that this compound expression correlates with the development and progression of cancers such as liver cancer and colorectal cancer. The presence of this compound can stabilize certain RNA structures that may promote oncogenic pathways .

- Mechanistic Insights : Pseudouridylation alters RNA structure and thermodynamic stability, potentially affecting gene expression patterns that drive cancer progression .

Modulating RNA-Binding Protein Interactions

This compound's incorporation into RNA can affect interactions with RNA-binding proteins (RBPs), which play crucial roles in regulating gene expression.

Research Insights

- Binding Affinity Changes : this compound affects the binding affinity of RBPs, with studies showing altered interactions based on the presence of this compound at specific sites within mRNA sequences. This modification can influence splicing, localization, and degradation of mRNAs .

- Functional Implications : The modulation of RBP interactions by this compound suggests a broader regulatory role in gene expression beyond mere structural stabilization .

Therapeutic Applications

The unique properties of this compound have opened avenues for its application in therapeutic contexts beyond vaccines.

Emerging Therapies

- mRNA-based Therapeutics : The use of this compound in therapeutic mRNAs aims to improve their stability and efficacy in treating various diseases, including genetic disorders and cancers .

- Potential for Novel Drug Development : Ongoing research into this compound derivatives may lead to new classes of therapeutics aimed at manipulating RNA functions for desired outcomes.

Summary Table: Key Applications of this compound

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| mRNA Stability | Enhances resistance to degradation | Used in COVID-19 vaccines; improved translation efficiency |

| Cancer Research | Linked to tumor progression | Correlation with liver and colorectal cancers |

| RNA-Binding Proteins | Alters binding affinities | Affects splicing and gene regulation |

| Therapeutic Development | Enhances efficacy of therapeutic mRNAs | Potential for new drug classes |

Mecanismo De Acción

La pseudouridina ejerce sus efectos alterando la estructura y la estabilidad de las moléculas de ARN. El enlace carbono-carbono en la pseudouridina permite una mayor libertad de rotación, lo que puede mejorar las interacciones de apilamiento de bases y estabilizar las estructuras secundarias del ARN . Esta estabilización puede influir en varios procesos celulares, incluyendo la traducción, el empalme y la localización del ARN .

Las pseudouridina sintasas, las enzimas responsables de la isomerización de uridina a pseudouridina, juegan un papel crucial en este proceso. Estas enzimas reconocen residuos específicos de uridina en el ARN y catalizan la reacción de isomerización, lo que resulta en la formación de pseudouridina .

Comparación Con Compuestos Similares

La pseudouridina a menudo se compara con otros nucleósidos modificados, como la 2'-O-metilouridina y la 5-metilouridina. Si bien todos estos compuestos implican modificaciones en la molécula de uridina, la pseudouridina es única en su enlace carbono-carbono, que proporciona mayor flexibilidad conformacional y estabilidad .

Compuestos similares:

- 2'-O-Metilouridina

- 5-Metilouridina

- N1-Metilpseudouridina

La estructura y las propiedades únicas de la pseudouridina la convierten en una herramienta valiosa en diversas aplicaciones científicas, diferenciándola de otros nucleósidos modificados .

Actividad Biológica

Pseudouridine (Ψ) is a significant post-transcriptional RNA modification, often referred to as the "fifth nucleotide." Its biological activity is crucial in various cellular processes, including RNA stability, translation regulation, and gene expression modulation. This article presents a comprehensive overview of the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is formed by the isomerization of uridine, where the ribose sugar is attached to the carbon atom instead of the nitrogen atom in the uracil base. This modification enhances the stability and functionality of RNA molecules. Pseudouridylation occurs in various RNA types, including mRNA, tRNA, rRNA, and noncoding RNAs, influencing their structural properties and interactions with proteins.

This compound affects RNA metabolism through several mechanisms:

- Stability Enhancement : The Ψ-A base pair exhibits greater thermodynamic stability than the typical U-A pair. This stability can influence mRNA degradation rates and overall RNA half-life .

- Translation Regulation : Pseudouridylation can modulate the decoding process during translation. Studies have shown that Ψ-modified codons can lead to amino acid misincorporation or stop codon readthrough, impacting protein synthesis .

- Alternative Splicing : The presence of this compound in pre-mRNA can alter splicing patterns by affecting the binding affinity of splicing factors .

Impact on Disease

Recent research has linked this compound modifications to various diseases, particularly cancers. For instance:

- Cancer Progression : Elevated levels of pseudouridylation have been observed in several cancers, including breast cancer and glioblastoma. The enzyme PUS7 has been implicated in promoting tumorigenesis through its role in tRNA pseudouridylation .

- Therapeutic Potential : Targeting this compound synthases (PUSs) presents a novel therapeutic strategy. Inhibiting specific PUSs may restrict cancer stem cell propagation or enhance differentiation in hematopoietic stem cells from patients with myelodysplastic syndromes .

Case Studies

- This compound in mRNA Vaccines :

- Pseudouridylation in Glioblastoma :

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Stability Enhancement | Increased thermodynamic stability of RNA pairs | Prolonged RNA half-life |

| Translation Regulation | Modulation of codon decoding | Altered protein synthesis |

| Alternative Splicing | Affects binding affinity of splicing factors | Changes in gene expression profiles |

| Cancer Progression | Elevated pseudouridylation levels | Links to tumorigenesis and poor prognosis |

| Therapeutic Potential | Targeting PUSs for cancer treatment | Potential for innovative therapies |

Research Findings

Recent studies have provided insights into the diverse roles of this compound:

- A comprehensive profiling study revealed hundreds of this compound sites across various mRNAs, indicating its widespread regulatory role .

- Research on Sulfolobus islandicus demonstrated unique patterns of pseudouridylation that could inform our understanding of RNA modifications across species .

- Investigations into RNA-binding proteins (RBPs) showed that this compound alters their binding affinities, suggesting a broader impact on RNA-protein interactions .

Propiedades

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-07-4 | |

| Record name | PSEUDOURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.